molecular formula C7H5F2NO3 B571593 2-(Difluoromethoxy)nicotinic acid CAS No. 1211587-59-5

2-(Difluoromethoxy)nicotinic acid

Cat. No.: B571593
CAS No.: 1211587-59-5
M. Wt: 189.118
InChI Key: XJFYNJWXMFHBGO-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)nicotinic acid is a derivative of nicotinic acid . It has a molecular formula of C7H5F2NO3 and an average mass of 189.116 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula C7H5F2NO3 . The exact structure would require more specific information or computational chemistry analysis.

Scientific Research Applications

Synthesis and Chemical Applications

Efficient Synthesis of Nicotinic Acid Derivatives

Research has developed novel routes for synthesizing nicotinic acid derivatives, such as 2-trifluoromethyl-nicotinic acid derivatives, from simple fluorinated precursors. These compounds serve as key intermediates in the production of COMT inhibitors, demonstrating the chemical versatility and applicability of nicotinic acid in synthesizing complex molecules (Kiss, Ferreira, & Learmonth, 2008).

Environmental and Material Science

Selective Removal of Metal Ions

An ion-imprinted polymer using a functional monomer related to nicotinic acid showed a fast uptake ability for the removal of Ni(II) from aqueous solutions, demonstrating its potential for environmental remediation and selective metal ion recovery (Long et al., 2016).

Agrochemical Research

Herbicidal Activity of Nicotinic Acid Derivatives

A study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid revealed promising herbicidal activities against specific weeds, suggesting the potential for developing new herbicides based on nicotinic acid structures (Yu et al., 2021).

Industrial Applications

Production Methods for Nicotinic Acid

Exploring ecological methods for producing nicotinic acid from commercially available raw materials highlights the pursuit of green chemistry and the importance of nicotinic acid in various industrial applications, including as a vitamin and an antipelagic agent (Lisicki, Nowak, & Orlińska, 2022).

Mechanism of Action

    Target of Action

    • Role : These targets include nicotinamide coenzymes, such as nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP). These coenzymes play a crucial role in metabolism by acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .

    Mode of Action

    • Interaction with Targets : 2-(Difluoromethoxy)nicotinic acid modulates triglyceride synthesis in the liver, leading to decreased lipids and apolipoprotein B-containing lipoproteins. It may also affect lipolysis in adipose tissue .

    Biochemical Pathways

    • Downstream Effects : Further study of its effects on physiological processes, including the gut microbiome and epigenetic regulation, may reveal new discoveries and potential treatments for diseases .

Biochemical Analysis

Biochemical Properties

2-(Difluoromethoxy)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinic acid phosphoribosyltransferase (NAPRT), which converts nicotinic acid to nicotinic acid mononucleotide (NAMN) in the Preiss-Handler pathway . This interaction is crucial for the synthesis of NAD, an essential cofactor in many oxidation-reduction reactions. Additionally, this compound can influence the activity of other enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitochondrial function, which is deeply integrated into cellular physiology and metabolism . The compound can also impact the production of reactive oxygen species (ROS) and calcium homeostasis, which are critical for maintaining cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been shown to interact with the transcription factor cAMP response element binding protein (CREB), which regulates gene expression . This interaction can lead to changes in gene expression, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its efficacy . Long-term effects on cellular function have also been observed, with some studies indicating potential impacts on cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can have beneficial effects on metabolic pathways and cellular function. At higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinic acid phosphoribosyltransferase (NAPRT) and quinolinate phosphoribosyltransferase (QPRT), which are crucial for the synthesis of NAD . These interactions can affect the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. For instance, it can be transported into cells via equilibrative nucleoside transporters (ENTs) and solute carrier family transporters . These transporters play a key role in determining the compound’s localization and accumulation within specific tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as mitochondria, where it exerts its effects on cellular metabolism . The localization of the compound can impact its activity and function, making it an important factor to consider in biochemical studies.

Properties

IUPAC Name

2-(difluoromethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)13-5-4(6(11)12)2-1-3-10-5/h1-3,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFYNJWXMFHBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211587-59-5
Record name 2-(difluoromethoxy)pyridine-3-carboxylic acid
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